4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with methyl and methylsulfanyl substituents. Its unique structure makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the cyclopropanesulfonyl and methylsulfanyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Suzuki–Miyaura coupling: This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction can be used to introduce various substituents onto the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopropanesulfonyl group can be reduced to form cyclopropyl derivatives.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The piperazine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The cyclopropanesulfonyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but features a phenyl group instead of a cyclopropanesulfonyl group.
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile: This compound has a carbonitrile group instead of a methyl group on the pyrimidine ring.
Uniqueness
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both cyclopropanesulfonyl and methylsulfanyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-10-9-14-13(20-2)15-12(10)16-5-7-17(8-6-16)21(18,19)11-3-4-11/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBLPMZWSPKWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)S(=O)(=O)C3CC3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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